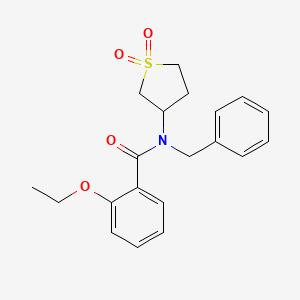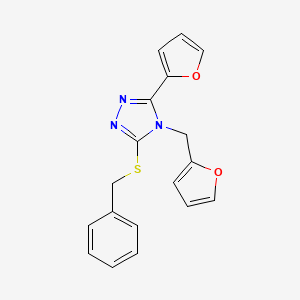![molecular formula C24H18N2O5S2 B12144564 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12144564.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule featuring a diverse array of functional groups, including a hydroxy group, a thiophene ring, a benzothiazole moiety, and a pyrrolidine-2,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carbaldehyde, 6-methoxy-1,3-benzothiazole, and 2-methoxybenzaldehyde.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions typically involve Lewis acids like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science:
Agriculture: Used in the synthesis of agrochemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group and aromatic rings allow for hydrogen bonding and π-π interactions, respectively, which are crucial for binding to these targets. The exact pathways involved depend on the specific application, but generally involve modulation of enzyme activity or receptor signaling.
類似化合物との比較
Similar Compounds
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
Uniqueness
- Functional Groups : The presence of both methoxy and hydroxy groups provides unique reactivity and binding properties.
- Structural Complexity : The combination of thiophene, benzothiazole, and pyrrolidine-2,3-dione moieties makes it structurally distinct.
- Applications : Its diverse applications in various fields highlight its versatility compared to similar compounds.
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
特性
分子式 |
C24H18N2O5S2 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S2/c1-30-13-9-10-15-18(12-13)33-24(25-15)26-20(14-6-3-4-7-16(14)31-2)19(22(28)23(26)29)21(27)17-8-5-11-32-17/h3-12,20,28H,1-2H3 |
InChIキー |
VMRGRZISMHMMJA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12144483.png)
![4-[2-(difluoromethoxy)phenyl]-5-methyl-N,3-diphenyl-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B12144486.png)
![4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B12144492.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12144499.png)
![N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B12144501.png)

![(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12144509.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide](/img/structure/B12144512.png)

![4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12144529.png)
![N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12144532.png)
![3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12144533.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12144535.png)
![4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12144542.png)
